molecular formula C49H67N11O16S B15144902 2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-22-[6-(2,5-dioxopyrrol-1-yl)hexoxy]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide

2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-22-[6-(2,5-dioxopyrrol-1-yl)hexoxy]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide

Cat. No.: B15144902
M. Wt: 1098.2 g/mol
InChI Key: GGJGNYPWVYFHCP-NQQLADSMSA-N
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Description

2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-22-[6-(2,5-dioxopyrrol-1-yl)hexoxy]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide is a complex organic compound with a highly intricate structure. This compound is characterized by multiple chiral centers, hydroxyl groups, and a variety of functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Common synthetic routes may involve:

    Stepwise construction of the core structure: This could involve the use of aldol condensations, Michael additions, and other carbon-carbon bond-forming reactions.

    Introduction of functional groups: Hydroxyl groups, amide linkages, and other functionalities are introduced through selective reactions, such as oxidation, reduction, and substitution.

    Chiral resolution: Given the multiple chiral centers, chiral resolution techniques or asymmetric synthesis methods are employed to obtain the desired stereochemistry.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of reaction conditions: Temperature, pressure, solvent, and catalyst selection are crucial for maximizing yield.

    Scale-up considerations: Ensuring that the reactions can be efficiently scaled up from laboratory to industrial scale without loss of efficiency or selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: Amide groups can be reduced to amines under appropriate conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide, or other oxidizing agents can be used for oxidation reactions.

    Reducing agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be employed for reduction reactions.

    Substitution reagents: Halogenating agents, nucleophiles, or electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups being targeted and the reaction conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of amides would yield amines.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can serve as a building block for the synthesis of other complex organic molecules.

    Study of reaction mechanisms: Its complex structure makes it an ideal candidate for studying various reaction mechanisms and pathways.

Biology

    Biological activity: The compound may exhibit biological activity, making it a subject of interest in pharmacology and biochemistry.

    Enzyme interactions: Its multiple functional groups can interact with enzymes, providing insights into enzyme-substrate interactions.

Medicine

    Drug development: The compound’s unique structure may make it a potential candidate for drug development, particularly if it exhibits biological activity.

    Therapeutic applications: If the compound shows therapeutic effects, it could be developed into a medication for treating specific conditions.

Industry

    Material science: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in industrial processes.

    Chemical manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to receptors: The compound may bind to specific receptors, triggering a biological response.

    Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound could influence signal transduction pathways, leading to changes in cellular activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-22-[6-(2,5-dioxopyrrol-1-yl)hexoxy]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide analogs
  • Other complex organic molecules with multiple chiral centers and functional groups

Uniqueness

  • Structural complexity : The compound’s highly intricate structure sets it apart from simpler molecules.
  • Functional diversity : The presence of multiple functional groups allows for a wide range of chemical reactions and interactions.
  • Chirality : The multiple chiral centers add to the compound’s uniqueness, making it a valuable subject for stereochemical studies.

Properties

Molecular Formula

C49H67N11O16S

Molecular Weight

1098.2 g/mol

IUPAC Name

2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-22-[6-(2,5-dioxopyrrol-1-yl)hexoxy]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide

InChI

InChI=1S/C49H67N11O16S/c1-4-24(2)41-46(72)52-19-37(65)53-33-23-77(75)48-29(28-10-9-27(16-30(28)56-48)76-14-8-6-5-7-13-59-39(67)11-12-40(59)68)17-31(43(69)51-20-38(66)57-41)54-47(73)42(25(3)35(63)22-61)58-45(71)34-15-26(62)21-60(34)49(74)32(18-36(50)64)55-44(33)70/h9-12,16,24-26,31-35,41-42,56,61-63H,4-8,13-15,17-23H2,1-3H3,(H2,50,64)(H,51,69)(H,52,72)(H,53,65)(H,54,73)(H,55,70)(H,57,66)(H,58,71)/t24-,25-,26+,31-,32-,33-,34-,35-,41-,42-,77+/m0/s1

InChI Key

GGJGNYPWVYFHCP-NQQLADSMSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2C[S@@](=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=C(N3)C=C(C=C5)OCCCCCCN6C(=O)C=CC6=O

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)OCCCCCCN6C(=O)C=CC6=O

Origin of Product

United States

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